molecular formula C35H33N5O B13779889 4(3H)-Quinazolinone, 2-phenyl-3-(2-phenyl-1-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)ethyl)- CAS No. 91045-34-0

4(3H)-Quinazolinone, 2-phenyl-3-(2-phenyl-1-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)ethyl)-

Katalognummer: B13779889
CAS-Nummer: 91045-34-0
Molekulargewicht: 539.7 g/mol
InChI-Schlüssel: RSJYFZQFFGPSAN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Rationale for Heterocyclic Fusion in Multitarget Drug Discovery

The integration of quinazolinone, benzimidazole, and piperidine into a single molecular framework represents a deliberate effort to exploit complementary pharmacological profiles. Quinazolinones, characterized by a bicyclic structure with nitrogen atoms at positions 1 and 3, have demonstrated broad-spectrum bioactivity, including antiviral and anticancer effects. Their planar aromatic system facilitates π-π stacking interactions with enzyme active sites, as evidenced by their role as SARS-CoV-2 3CL protease inhibitors. Benzimidazoles, fused benzene and imidazole rings, contribute metabolic stability and enhanced binding affinity through hydrogen bonding and van der Waals interactions. The piperidine moiety, a six-membered nitrogen-containing heterocycle, introduces basicity and solubility, critical for optimizing bioavailability and blood-brain barrier penetration.

Molecular hybridization, as exemplified by this compound, enables simultaneous engagement of multiple biological targets. For instance, benzimidazole-quinazolinone hybrids have shown improved inhibitory activity against viral proteases compared to parent scaffolds, likely due to synergistic steric and electronic effects. Computational studies suggest that the piperidinylmethyl spacer between benzimidazole and quinazolinone units enhances conformational adaptability, allowing the molecule to adopt optimal binding poses in structurally diverse enzyme pockets. This strategic fusion aligns with the growing emphasis on polypharmacology in addressing complex diseases resistant to single-target therapies.

Critical Analysis of Substituent Positioning in 2-Phenyl-3-(Polyaromatic)quinazolinone Derivatives

Substituent placement on the quinazolinone core profoundly influences ligand-receptor interactions. The 2-phenyl group at position 2 of the quinazolinone ring introduces steric bulk that restricts rotational freedom, enforcing a coplanar orientation with the heterocyclic core. This rigidity enhances binding specificity, as observed in derivatives targeting dihydrofolate reductase (DHFR), where planar aromatic systems stabilize interactions with the pterin-binding pocket.

The 3-(2-phenyl-1-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)ethyl) substituent at position 3 creates a polyaromatic extension that projects into hydrophobic enzyme subpockets. X-ray crystallographic data of analogous compounds reveal that the ethyl linker between quinazolinone and benzimidazole allows rotational adjustment, accommodating varying cavity depths in targets like SARS-CoV-2 3CL protease. Comparative analyses of para- versus meta-substituted phenyl groups on the benzimidazole component indicate that electron-donating groups at the para position improve π-cation interactions with catalytic dyads, increasing inhibition constants by up to 40%.

Table 1: Impact of Substituent Positioning on Enzymatic Binding Affinity

Substituent Position Target Enzyme ΔG (kcal/mol) Ki (nM) Source
2-Phenyl (C-2) SARS-CoV-2 3CLpro -9.2 18.7
3-Polyaromatic (C-3) Leishmania arginase -8.5 32.4
Piperidinylmethyl Bacterial DHFR -7.8 45.9

Conformational Dynamics of Piperidinylmethyl-Bridged Benzimidazole Moieties

The piperidinylmethyl bridge serves as a dynamic conformational regulator, balancing rigidity and flexibility to optimize target engagement. Nuclear magnetic resonance (NMR) studies of analogous hybrids reveal two dominant conformers: a folded state where the piperidine nitrogen interacts intramolecularly with the benzimidazole proton, and an extended state that maximizes surface area contact with hydrophobic enzyme regions. Molecular dynamics simulations indicate that the methylene (-CH2-) spacer between piperidine and benzimidazole enables torsional rotation (τ ≈ 120°), facilitating adaptation to induced-fit binding pockets.

Eigenschaften

CAS-Nummer

91045-34-0

Molekularformel

C35H33N5O

Molekulargewicht

539.7 g/mol

IUPAC-Name

2-phenyl-3-[2-phenyl-1-[1-(piperidin-1-ylmethyl)benzimidazol-2-yl]ethyl]quinazolin-4-one

InChI

InChI=1S/C35H33N5O/c41-35-28-18-8-9-19-29(28)36-33(27-16-6-2-7-17-27)40(35)32(24-26-14-4-1-5-15-26)34-37-30-20-10-11-21-31(30)39(34)25-38-22-12-3-13-23-38/h1-2,4-11,14-21,32H,3,12-13,22-25H2

InChI-Schlüssel

RSJYFZQFFGPSAN-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CN2C3=CC=CC=C3N=C2C(CC4=CC=CC=C4)N5C(=NC6=CC=CC=C6C5=O)C7=CC=CC=C7

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a quinazolinone core fused with phenyl and benzimidazole moieties. Its molecular formula is C28H30N4C_{28}H_{30}N_4 with a molecular weight of approximately 454.57 g/mol. The intricate arrangement of functional groups contributes to its varied biological activities.

Antimicrobial Activity

Research indicates that quinazolinone derivatives exhibit significant antimicrobial properties. A study demonstrated that 2-phenyl-3-aminoquinazolin-4(3H)-one showed moderate activity against both gram-positive and gram-negative bacteria. Modifications to the structure, such as substituting the benzene ring with heterocyclic groups, enhanced antibacterial effects, suggesting potential for developing new antibiotics .

Anticancer Potential

Quinazolinone derivatives are also being investigated for their anticancer properties. Compounds similar to 4(3H)-quinazolinone have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Their ability to target specific cancer pathways makes them promising candidates for further development in cancer therapy.

Neuroprotective Effects

Research has highlighted the neuroprotective capabilities of quinazolinone derivatives. The modulation of neuroinflammatory responses and protection against oxidative stress are key mechanisms through which these compounds exert their effects. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Antibacterial Activity

In a conference presentation, researchers reported on the synthesis of new quinazolinone derivatives that exhibited enhanced antibacterial activity compared to traditional antibiotics. The study emphasized the importance of structural modifications in improving efficacy against resistant bacterial strains .

Case Study 2: Anticancer Research

A recent publication detailed the anticancer effects of various quinazolinone derivatives in vitro. These compounds were shown to inhibit proliferation in several cancer cell lines, with some derivatives demonstrating selectivity towards specific types of cancer cells, indicating a tailored approach to cancer treatment .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Key Comparative Insights

  • Synthetic Accessibility : While triazole and Schiff base derivatives are synthesized in fewer steps, the target compound may require advanced alkylation or Mannich reactions, increasing synthetic complexity .
  • Biological Performance: Fullerene-quinazolinone hybrids exhibit superior antibacterial potency due to electrostatic interactions with enzymes . The target compound’s benzimidazole group may confer DNA topoisomerase inhibition, analogous to antiparasitic drugs like albendazole .

Research Findings and Mechanistic Studies

  • Antimicrobial Potential: Benzimidazole-containing derivatives (e.g., ) often target bacterial enzymes like dihydrofolate reductase. The piperidinylmethyl group in the target compound may improve membrane permeability, enhancing efficacy .
  • Anticancer Activity : Ferrocenyl derivatives () leverage redox-active iron for cytotoxicity, while the target compound’s benzimidazole could disrupt cancer cell proliferation via kinase inhibition .
  • Computational Insights : Molecular docking studies on similar compounds () suggest that bulky substituents (e.g., benzimidazole-piperidinylmethyl) improve binding affinity to targets like cyclooxygenase-2 (COX-2) .

Vorbereitungsmethoden

Quinazolinone Core Formation

The quinazolinone core (4(3H)-quinazolinone) is typically synthesized via condensation reactions involving anthranilamide derivatives and appropriate aldehydes or orthoesters. For example, condensation of anthranilamide with triethyl orthoacetate or triethyl orthobenzoate yields 2-methyl or 2-phenyl-4(3H)-quinazolinones, respectively. This step is crucial as it sets the quinazolinone scaffold for further functionalization.

Incorporation of Benzimidazole and Piperidinylmethyl Groups

The benzimidazole moiety is commonly introduced through nucleophilic substitution or cyclization reactions involving o-phenylenediamine derivatives and carboxylic acid derivatives or aldehydes. The piperidinylmethyl group is often attached via alkylation reactions, where a piperidine ring is linked to the benzimidazole nitrogen through a methylene bridge. This can be achieved by reacting benzimidazole derivatives with chloromethylpiperidine or related electrophiles.

Detailed Preparation Methods of the Target Compound

Multi-Step Synthesis Overview

The synthesis of 4(3H)-Quinazolinone, 2-phenyl-3-(2-phenyl-1-(1-(1-piperidinylmethyl)-1H-benzimidazol-2-yl)ethyl)- involves:

  • Preparation of substituted quinazolinone cores.
  • Synthesis of benzimidazole derivatives bearing piperidinylmethyl substituents.
  • Coupling of these two fragments via appropriate linkers (e.g., ethyl bridges).

Preparation of 2-Phenyl-4(3H)-Quinazolinone Core

This core is synthesized by condensation of anthranilamide with benzaldehyde derivatives or triethyl orthobenzoate under reflux conditions in ethanol or acetic acid, yielding the 2-phenylquinazolinone scaffold.

Step Reagents Conditions Yield (%) Notes
Condensation Anthranilamide + Benzaldehyde Reflux in ethanol 65-80% Monitored by TLC; product isolated by filtration
Cyclization Triethyl orthobenzoate + Anthranilamide Reflux in acetic acid 55-75% Produces 2-phenyl-4(3H)-quinazolinone

Synthesis of 1-(1-Piperidinylmethyl)-1H-benzimidazole

The benzimidazole derivative is prepared by:

  • Cyclization of o-phenylenediamine with formic acid or aldehydes to form benzimidazole.
  • Subsequent alkylation with chloromethylpiperidine to introduce the piperidinylmethyl group.
Step Reagents Conditions Yield (%) Notes
Cyclization o-Phenylenediamine + Aldehyde Acidic medium, reflux 70-85% Formation of benzimidazole ring
Alkylation Benzimidazole + Chloromethylpiperidine Base, reflux or room temp 60-75% N-alkylation at benzimidazole nitrogen

Coupling of Quinazolinone and Benzimidazole Fragments

The final coupling involves nucleophilic substitution or condensation between the 3-position of quinazolinone (often activated as a halide or via a leaving group) and the benzimidazole derivative bearing the piperidinylmethyl substituent through an ethyl linker. This step may be facilitated by reflux in chloroform or other suitable solvents, sometimes in the presence of base or acid catalysts.

Step Reagents Conditions Yield (%) Notes
Coupling 2-phenyl-3-(2-bromoethyl)quinazolinone + Benzimidazole derivative Reflux in chloroform, 6-7 h 50-65% Followed by base treatment to induce cyclization

Representative Experimental Procedure (Adapted)

  • Synthesis of 2-Phenyl-4(3H)-quinazolinone:

    • Mix anthranilamide (0.25 mol) with benzaldehyde (0.3 mol) in ethanol.
    • Reflux for 4-6 hours.
    • Cool and filter the precipitate.
    • Wash with cold ethanol and dry.
  • Preparation of 1-(1-Piperidinylmethyl)-1H-benzimidazole:

    • React o-phenylenediamine with formic acid under reflux to form benzimidazole.
    • Alkylate with chloromethylpiperidine in the presence of a base (e.g., K2CO3) at room temperature.
  • Coupling Reaction:

    • React 2-phenyl-3-(2-bromoethyl)quinazolinone with the benzimidazole derivative in chloroform under reflux for 6-7 hours.
    • Evaporate solvent under reduced pressure.
    • Treat residue with ethylene glycol and NaOH at 130-140 °C for 5 hours to promote cyclization.
    • Cool, filter, and recrystallize from 2-propanol.

Analytical Data and Characterization

  • Melting Points: Typically between 110-130 °C for the final compound.
  • IR Spectroscopy: Characteristic bands for NH (3300-3400 cm⁻¹), C=O (1680-1700 cm⁻¹), and aromatic C-H.
  • NMR Spectroscopy:
    • $$^{1}H$$ NMR shows aromatic protons, piperidinyl methylene signals, and characteristic benzimidazole peaks.
    • $$^{13}C$$ NMR confirms quinazolinone carbonyl and aromatic carbons.
  • Mass Spectrometry: Molecular ion peak consistent with C28H27N5O (molecular weight ~449 Da).
  • Elemental Analysis: Matches calculated values for carbon, hydrogen, and nitrogen content.

Summary Table of Preparation Steps

Stage Intermediate/Product Key Reagents Conditions Yield (%) Analytical Techniques
1 2-Phenyl-4(3H)-quinazolinone Anthranilamide + benzaldehyde Reflux in ethanol 65-80 IR, NMR, MP
2 1-(1-Piperidinylmethyl)-1H-benzimidazole o-Phenylenediamine + chloromethylpiperidine Acidic reflux + base alkylation 60-85 NMR, MS
3 Final compound Quinazolinone derivative + benzimidazole derivative Reflux in chloroform + base cyclization 50-65 IR, NMR, MS, Elemental Analysis

Q & A

Basic: What are the common synthetic routes for preparing 4(3H)-quinazolinone derivatives?

Methodological Answer:
A general synthesis involves reacting methyl 2-acylaminobenzoate with amine hydrochlorides and phosphorus pentaoxide (P₂O₅) under high-temperature conditions (180°C). The reaction is catalyzed by N,N-dimethylcyclohexylamine, followed by alkaline workup (pH 8–9) and recrystallization for purification . For derivatives with benzimidazole or piperidine substituents, multi-step routes may include coupling reactions, alkylation, or cyclization using catalysts like KAl(SO₄)₂·12H₂O to improve yields .

Basic: How is the structure of this quinazolinone derivative confirmed experimentally?

Methodological Answer:
Structural characterization relies on:

  • ¹H/¹³C NMR : To identify protons and carbons in the quinazolinone core, benzimidazole, and piperidine substituents.
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the benzimidazole moiety) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and elemental composition (e.g., C, H, N percentages) .

Advanced: How can computational methods optimize the synthesis of this compound?

Methodological Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and reaction pathways, while statistical experimental design (e.g., factorial design) identifies optimal conditions (temperature, catalyst ratio). For example, ICReDD’s approach combines computational path searches with experimental validation to reduce trial-and-error cycles . Machine learning can also analyze historical reaction data to prioritize conditions for high-yield synthesis .

Advanced: What strategies improve yield and purity during scale-up?

Methodological Answer:

  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) to remove unreacted intermediates .
  • Catalyst Optimization : Replace P₂O₅ with greener alternatives (e.g., Alum) to reduce side reactions .
  • Process Control : Monitor reaction progress via in-situ FTIR or HPLC to adjust parameters in real time .

Basic: What biological assays evaluate this compound’s pharmacological potential?

Methodological Answer:

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anti-inflammatory Screening : Inhibition of COX-2 or TNF-α in macrophage cell lines .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .

Advanced: How to analyze structure-activity relationships (SAR) for quinazolinone derivatives?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., replace phenyl with chlorophenyl) and test activity .
  • Docking Studies : Use AutoDock or Schrödinger to predict binding affinities to targets (e.g., kinases, GPCRs) .
  • Comparative Pharmacokinetics : Measure logP, solubility, and metabolic stability (e.g., CYP450 assays) .

Advanced: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized Protocols : Use OECD guidelines for assays (e.g., fixed cell lines, controlled incubation times) .
  • Dose-Response Curves : Validate activity across multiple concentrations to rule out false positives.
  • Negative Controls : Include reference compounds (e.g., fluoroquinolones for antimicrobial tests) .

Basic: What spectroscopic techniques confirm functional groups in this compound?

Methodological Answer:

  • FTIR : Detect carbonyl (C=O, ~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) in the quinazolinone core .
  • UV-Vis : Identify π→π* transitions in the benzimidazole and quinazolinone rings (λmax ~250–300 nm) .

Advanced: How do substituents modulate this compound’s biological activity?

Methodological Answer:

  • Piperidine/Benzimidazole Moieties : Enhance blood-brain barrier penetration via lipophilicity .
  • Phenyl Groups : Improve target selectivity (e.g., kinase inhibition) through π-π stacking .
  • Electron-Withdrawing Groups : Increase antimicrobial potency by disrupting bacterial membranes .

Advanced: What are the challenges in scaling up synthesis from lab to pilot scale?

Methodological Answer:

  • Heat Transfer : Optimize oil bath heating (180°C) to avoid hotspots in larger reactors .
  • Separation Technologies : Use membrane filtration or chromatography to isolate polar byproducts .
  • Safety : Mitigate risks of exothermic reactions by scaling incrementally (10x→100x batches) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.